molecular formula C13H20 B14064972 (2,4-Dimethylpentyl)benzene CAS No. 54518-00-2

(2,4-Dimethylpentyl)benzene

Cat. No.: B14064972
CAS No.: 54518-00-2
M. Wt: 176.30 g/mol
InChI Key: QXXSGHXNHITGDL-UHFFFAOYSA-N
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Description

(2,4-Dimethylpentyl)benzene is an organic compound with the molecular formula C13H20 and a molecular weight of 176.30 g/mol . It is classified under the broader family of polymethyl-substituted benzenes, which are of significant interest in atmospheric chemistry research due to their behavior as volatile organic compounds (VOCs) . These compounds are subjects of study for their reactions with hydroxyl (OH) radicals in the troposphere, which are key processes in the formation of photochemical smog and secondary organic aerosols (SOA) . Researchers investigate the degradation mechanisms, including H-abstraction and addition pathways, to model environmental impact and combustion kinetics . This compound is offered with a high purity grade of 99% and is packaged for industrial and research applications . This compound is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

CAS No.

54518-00-2

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

2,4-dimethylpentylbenzene

InChI

InChI=1S/C13H20/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3

InChI Key

QXXSGHXNHITGDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Transformations of 2,4 Dimethylpentyl Benzene

Reactions of the Aromatic Moiety

The electron-donating nature of the (2,4-dimethylpentyl) group influences the reactivity of the benzene (B151609) ring, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions of Alkylbenzenes Beyond Alkylation

The (2,4-dimethylpentyl) substituent is an activating group, meaning it increases the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene. libretexts.org This activation stems from the electron-donating inductive effect of the alkyl group, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive toward electrophiles. openstax.orgcognitoedu.org

This activating influence is not uniform across all positions of the ring. The alkyl group directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions. libretexts.orgopenstax.org This directive effect is due to the stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks at the ortho or para positions, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the alkyl group, which is a stabilizing tertiary carbocation. openstax.org Attack at the meta position does not allow for this level of stabilization.

Common electrophilic aromatic substitution reactions for (2,4-Dimethylpentyl)benzene include nitration, halogenation, and sulfonation, which are foundational for introducing various functional groups to the aromatic ring. wikipedia.org

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring. wikipedia.orgcore.ac.uk For this compound, this would yield a mixture of ortho- and para-nitro isomers.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) is typically achieved using the halogen in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. wikipedia.org This would result in ortho- and para-halogenated products.

Sulfonation: Treatment with fuming sulfuric acid (a mixture of H2SO4 and SO3) introduces a sulfonic acid group (-SO3H) onto the ring, again favoring the ortho and para positions. echemi.comwikipedia.orgpcc.eu

Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsElectrophileMajor Products
NitrationHNO3, H2SO4NO2+ (Nitronium ion)1-(2,4-Dimethylpentyl)-2-nitrobenzene and 1-(2,4-Dimethylpentyl)-4-nitrobenzene
BrominationBr2, FeBr3Br+ (Bromonium ion equivalent)1-Bromo-2-(2,4-dimethylpentyl)benzene and 1-Bromo-4-(2,4-dimethylpentyl)benzene
SulfonationSO3, H2SO4SO32-(2,4-Dimethylpentyl)benzenesulfonic acid and 4-(2,4-Dimethylpentyl)benzenesulfonic acid

Catalytic Oxidation of the Alkyl Side Chain at the Benzylic Position

While the benzene ring itself is resistant to oxidation, the alkyl side chain is susceptible to oxidation at the benzylic position—the carbon atom directly attached to the ring. pressbooks.pubjove.com This reaction requires the presence of at least one hydrogen atom on the benzylic carbon. jove.comlibretexts.orgjove.com Since this compound possesses a benzylic hydrogen, it can undergo this transformation.

Strong oxidizing agents like hot, aqueous potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) will cleave the entire alkyl side chain, regardless of its length, and oxidize the benzylic carbon to a carboxylic acid group. jove.comlibretexts.orglibretexts.org The product of this vigorous oxidation is benzoic acid. pressbooks.pubpearson.com

Conditions for Benzylic Oxidation of Alkylbenzenes
Catalyst/Reagent SystemOxidantConditionsPrimary ProductReference
Potassium Permanganate (KMnO4)KMnO4Aqueous, heatBenzoic Acid pressbooks.publibretexts.org
Chromic Acid (H2CrO4)CrO3/H2SO4AqueousBenzoic Acid libretexts.org
Various Transition Metal Catalysts (Cu, Co, Cr, Mn)tert-Butyl hydroperoxide (TBHP)Moderate temperaturesKetones/Carboxylic Acids mdpi.com
MetalloporphyrinsMolecular Oxygen (O2)Solvent-freeKetones mdpi.com

The mechanism of side-chain oxidation is complex but is understood to involve the formation of benzylic radical intermediates. pressbooks.pub The relative weakness of the benzylic C-H bond facilitates its abstraction, initiating the oxidation process. libretexts.org More selective catalytic systems have been developed to achieve partial oxidation, yielding ketones instead of carboxylic acids. mdpi.comorganic-chemistry.org For this compound, such a selective oxidation would yield 1-phenyl-2,4-dimethylpentan-1-one.

Transformations Involving the Branched Alkyl Side Chain

The branched alkyl group also has reactive sites, primarily the benzylic position, but functionalization at other positions can also be considered under different conditions.

Functionalization and Derivatization at Specific Positions of the Pentyl Chain

The most selective functionalization of the alkyl side chain occurs at the benzylic position due to the unique stability of benzylic radical, cation, and anion intermediates. youtube.comucalgary.ca A key reaction for this purpose is benzylic bromination. masterorganicchemistry.com

When an alkylbenzene is treated with N-bromosuccinimide (NBS) in the presence of light or a radical initiator, a bromine atom is selectively substituted for a hydrogen at the benzylic position. pressbooks.pubyoutube.comyoutube.com This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com The stability of the intermediate benzylic radical ensures high regioselectivity for this position over others in the alkyl chain. chemistrysteps.comlibretexts.org For this compound, this reaction would yield 1-bromo-1-phenyl-2,4-dimethylpentane. This benzylic bromide is a versatile synthetic intermediate that can undergo substitution and elimination reactions. youtube.comgla.ac.uk

Functionalization at other positions on the pentyl chain is less straightforward. Under standard radical halogenation conditions with excess halogen and high energy input (e.g., UV light), substitution can occur at other carbons, but it is typically less selective and can lead to a mixture of products. The general selectivity for radical halogenation is tertiary > secondary > primary C-H bonds, but the benzylic position's reactivity often dominates when reagents like NBS are used. chemistrysteps.com

Rearrangement and Cleavage Pathways of the Branched Alkyl Substituent

The most significant cleavage pathway for the alkyl substituent is its complete removal during strong benzylic oxidation, as described previously, to form benzoic acid. libretexts.orgmasterorganicchemistry.com This reaction breaks the C-C bond between the benzylic carbon and the rest of the alkyl chain.

Another context where cleavage is prominent is in mass spectrometry. Upon ionization, alkylbenzenes frequently fragment via cleavage of the side chain at the benzylic position. jove.com This process typically results in the formation of a resonance-stabilized benzyl (B1604629) cation or a tropylium (B1234903) ion (m/z 91), which is a common and often dominant peak in the mass spectra of alkylbenzenes with side chains of three or more carbons. jove.comyoutube.com The other part of the molecule forms a neutral radical fragment. This predictable fragmentation is a key tool in identifying the structure of alkylbenzenes.

Rearrangements of the branched alkyl substituent are not common reactions of this compound itself. However, carbocation rearrangements are highly relevant to its synthesis via Friedel-Crafts alkylation. If a carbocation were to be generated on the side chain through other means (e.g., hydride abstraction in a superacid medium), rearrangements via hydride shifts to form a more stable carbocation could theoretically occur. However, under typical organic reaction conditions, the alkyl chain is relatively inert to rearrangement, with reactivity being dominated by the aromatic ring and the benzylic position. msu.edu

Theoretical and Computational Investigations of 2,4 Dimethylpentyl Benzene

Electronic Structure and Bonding Analysis

The electronic structure of an alkylbenzene like (2,4-Dimethylpentyl)benzene is fundamentally characterized by the interaction between the saturated alkyl chain and the aromatic π-system of the benzene (B151609) ring. Computational methods allow for a precise quantification of these interactions.

Density Functional Theory (DFT) is a robust computational method used to predict the geometric and electronic properties of molecules. By approximating the electron density of a system, DFT calculations can determine the lowest-energy conformation (the most stable molecular geometry) and provide thermodynamic data.

For this compound, geometry optimization using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The benzene ring is expected to exhibit a nearly planar hexagonal structure, with minor deviations caused by the steric and electronic influence of the bulky (2,4-dimethylpentyl) substituent. The alkyl chain would adopt a staggered conformation to minimize steric strain. The stability of the molecule can be assessed by calculating its enthalpy of formation, which provides a measure of its intrinsic stability relative to its constituent elements.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT (Note: These are representative values based on DFT calculations for similar alkylbenzenes and are intended for illustrative purposes.)

ParameterBond/AnglePredicted Value
Bond Lengths C-C (Aromatic Ring)~1.39 Å
C-H (Aromatic Ring)~1.08 Å
C(ring)-C(alkyl)~1.52 Å
C-C (Alkyl Chain)~1.54 Å
C-H (Alkyl Chain)~1.09 Å
Bond Angles C-C-C (Aromatic Ring)~120.0°
C(ring)-C(alkyl)-C(alkyl)~112.0°
C-C-C (Alkyl Chain)~109.5°
Dihedral Angle C(ring)-C(ring)-C(alkyl)-C(alkyl)~60° (Gauche)

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. researchgate.net Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles. researchgate.netnih.gov

In substituted benzenes, the MESP reveals how a substituent alters the electronic landscape of the aromatic ring. dtic.mil For this compound, the alkyl group acts as a weak electron-donating group through induction and hyperconjugation. This effect increases the electron density of the π-system of the benzene ring. Consequently, the MESP map would show a region of significant negative potential above and below the plane of the aromatic ring, which is characteristic of benzene and its derivatives. This negative region would be slightly more pronounced compared to unsubstituted benzene, indicating an enhanced nucleophilicity of the ring, particularly at the ortho and para positions. The hydrogen atoms of the alkyl group and the ring would exhibit positive electrostatic potential.

Aromaticity is a key concept in chemistry, and several computational indices have been developed to quantify it. researchgate.net The presence of a substituent can perturb the aromaticity of the benzene ring.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in the ring. nih.gov A HOMA value of 1 indicates a perfectly aromatic system like benzene, while a value of 0 corresponds to a non-aromatic system. acs.orgnih.gov Since alkyl groups cause only minor distortions in the ring's geometry, the HOMA value for this compound is expected to be very close to 1, indicating a negligible loss of aromaticity.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or at a point above it (NICS(1)). nih.gov Aromatic compounds sustain a diatropic ring current in a magnetic field, leading to negative (shielded) NICS values. researchgate.net For benzene, the NICS(1) value is approximately -31 ppm. nih.gov The electron-donating (2,4-dimethylpentyl) group would cause a very slight decrease in this value, but the ring would remain strongly aromatic.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity and stability. A large HOMO-LUMO gap implies high stability. The electron-donating alkyl group raises the energy of the HOMO of the benzene ring more than the LUMO, leading to a slight reduction in the HOMO-LUMO gap compared to unsubstituted benzene. This smaller gap is consistent with the increased reactivity of the ring towards electrophiles.

Table 2: Representative Aromaticity Indices for Alkyl-Substituted Benzenes (Note: Values for this compound are estimated based on established trends for alkylbenzenes.)

CompoundHOMANICS(1)zz (ppm)HOMO-LUMO Gap (eV)
Benzene1.000-30.99~7.0
Toluene~0.995~ -30.5~6.8
This compound (Estimated)~0.992~ -30.2~6.7

Mechanistic Probing of Reactions via Computational Chemistry

Computational chemistry is indispensable for elucidating the complex mechanisms of organic reactions, such as the Friedel-Crafts alkylation used to synthesize this compound.

The synthesis of this compound typically proceeds via the Friedel-Crafts alkylation of benzene with an appropriate alkylating agent, such as 2,4-dimethyl-1-pentene (B165552) or a 1-halo-2,4-dimethylpentane, in the presence of a Lewis acid or Brønsted acid catalyst. mt.cometsu.edu Computational methods can map the entire potential energy surface of this reaction, identifying the structures of all intermediates and transition states.

The generally accepted mechanism involves several key steps: libretexts.org

Formation of the Electrophile: The catalyst interacts with the alkylating agent to generate a carbocation or a polarized complex.

Electrophilic Attack: The π-electrons of the benzene ring attack the carbocation, forming a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex.

Deprotonation: A weak base removes a proton from the Wheland intermediate, restoring the aromaticity of the ring and regenerating the catalyst. libretexts.org

A significant challenge in the synthesis of branched alkylbenzenes is the potential for carbocation rearrangements to more stable carbocations via hydride or alkyl shifts. mt.com Computational studies can predict the likelihood of such rearrangements by calculating the relative stabilities of the various possible carbocation intermediates and the energy barriers for their interconversion. For the (2,4-dimethylpentyl) system, various secondary and tertiary carbocations could form, and computational analysis is crucial to predict the final isomer distribution.

By calculating the Gibbs free energy (ΔG) for each stationary point (reactants, intermediates, transition states, products) along the reaction pathway, a detailed energy profile can be constructed. researchgate.net This profile provides critical information about the reaction's kinetics and thermodynamics.

Table 3: Illustrative Energetic Profile for a Generic Friedel-Crafts Alkylation Reaction (Note: These are representative relative free energy values (ΔG) intended to illustrate the energetic landscape of the reaction.)

Reaction Step/SpeciesDescriptionIllustrative Relative Free Energy (kcal/mol)
ReactantsBenzene + Alkylating Agent + Catalyst0.0
Transition State 1 (TS1)Formation of Carbocation+15 to +20
Intermediate 1 (I1)Carbocation Intermediate+5 to +10
Transition State 2 (TS2)Formation of Wheland Intermediate+20 to +25 (Rate-Determining Step)
Intermediate 2 (I2)Wheland Intermediate (Sigma Complex)+10 to +15
Transition State 3 (TS3)Deprotonation+12 to +17
ProductsThis compound + Regenerated Catalyst-5 to -10

Conformational Analysis of the Branched Alkyl Side Chain

Conformational Landscapes and Energy Minima of this compound

The conformational landscape of this compound is a multidimensional potential energy surface defined by the rotational angles (dihedral angles) of the bonds within its alkyl side chain. The topography of this landscape is characterized by valleys, corresponding to stable or metastable conformers (energy minima), and hills, representing the energy barriers that separate them.

Computational chemistry provides powerful tools to explore these landscapes. By employing methods such as molecular mechanics or quantum mechanical calculations, the energy of the molecule can be calculated for a systematic variation of its dihedral angles. This process, known as a conformational search, aims to identify the low-energy conformers that are most likely to be populated at a given temperature.

For this compound, the key dihedral angles determining the side chain's conformation are those around the C-C bonds. The rotation around the bond connecting the benzene ring to the pentyl chain, as well as the rotations within the pentyl chain itself, will generate a complex energy surface. The presence of methyl groups at positions 2 and 4 of the pentyl chain introduces significant steric hindrance, which will heavily influence the relative energies of the possible conformers.

It is anticipated that the lowest energy conformers will be those that minimize steric clash between the bulky methyl groups and the benzene ring, as well as between the methyl groups themselves. This often leads to staggered conformations where the substituents are positioned as far apart as possible. Conversely, eclipsed conformations, where substituents are in close proximity, will represent higher energy states or transition states on the potential energy surface.

Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies

ConformerDihedral Angle 1 (Ring-C1)Dihedral Angle 2 (C1-C2)Dihedral Angle 3 (C2-C3)Dihedral Angle 4 (C3-C4)Relative Energy (kcal/mol)
A~60° (gauche)~180° (anti)~180° (anti)~60° (gauche)0.00
B~180° (anti)~60° (gauche)~180° (anti)~180° (anti)0.85
C~60° (gauche)~60° (gauche)~180° (anti)~60° (gauche)1.50
D~180° (anti)~180° (anti)~60° (gauche)~180° (anti)2.10

Note: This table is illustrative and based on general principles of conformational analysis for branched alkylbenzenes. The actual dihedral angles and relative energies would require specific computational studies.

Influence of Alkyl Chain Conformation on Molecular Interactions and Reactivity

The conformation of the 2,4-dimethylpentyl side chain is not merely a structural curiosity; it has profound implications for the molecule's interactions with its environment and its chemical reactivity.

Molecular Interactions: The shape of a molecule dictates how it can interact with other molecules. Different conformers of this compound will present different surface topographies, influencing intermolecular forces such as van der Waals interactions. For instance, a more extended, linear-like conformer might pack more efficiently in a solid state or interact differently with a solvent compared to a more compact, folded conformer.

Furthermore, the orientation of the alkyl chain relative to the aromatic pi-system of the benzene ring can affect intramolecular and intermolecular interactions. Certain conformations might allow for stabilizing interactions between the C-H bonds of the alkyl chain and the electron-rich pi-cloud of the benzene ring, a phenomenon known as a C-H/π interaction. The strength of these interactions is highly dependent on the geometry of the conformer.

Reactivity: The chemical reactivity of this compound can also be influenced by its conformational state. The accessibility of the benzene ring to attacking reagents in, for example, an electrophilic aromatic substitution reaction, can be sterically hindered by the alkyl side chain. A conformer where the side chain is folded over the ring will offer more steric hindrance than a conformer where the chain is extended away from the ring.

The reactivity of the alkyl chain itself is also conformation-dependent. For instance, in reactions involving radical abstraction of a hydrogen atom from the side chain, the stability of the resulting radical can be influenced by its stereoelectronic environment, which is determined by the local conformation.

Table 2: Predicted Impact of Conformation on Molecular Properties of this compound

PropertyInfluence of Extended ConformerInfluence of Folded Conformer
Intermolecular Packing Potentially more efficient packing in crystals.Less efficient packing, may favor amorphous states.
Solvent Interactions Increased surface area for solvent interaction.Reduced surface area for solvent interaction.
Aromatic Ring Accessibility Less steric hindrance for reactions on the ring.Increased steric hindrance for reactions on the ring.
Intramolecular C-H/π Interactions Weaker or absent.Potentially stronger, depending on specific geometry.
Reactivity of Alkyl Chain More accessible C-H bonds for radical abstraction.Steric shielding of some C-H bonds.

Note: This table presents qualitative predictions based on established principles of conformational effects in related molecules.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Spectroscopic Methods for In-Depth Structural and Mechanistic Insights

Spectroscopy is a cornerstone in the chemical analysis of (2,4-Dimethylpentyl)benzene, offering detailed information about its atomic and molecular structure, as well as the bonding arrangements.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. While standard ¹H and ¹³C NMR can confirm the basic carbon-hydrogen framework, advanced NMR techniques are required to resolve complex structural questions, particularly concerning stereochemistry and regiochemistry that may arise from its synthesis or in related complex molecules.

For molecules with chiral centers, the assignment of absolute and relative stereochemistry is a significant challenge. The use of chiral solvents in NMR, such as N,alpha-Dimethylbenzylamine (DMBA), represents an advanced approach to this problem. sigmaaldrich.com By dissolving the analyte in a chiral solvent, diastereomeric interactions are induced, which can lead to the separation of NMR signals for different enantiomers, allowing for their differentiation and stereochemical assignment. sigmaaldrich.com While this compound itself is achiral, this technique is invaluable for analogous structures where chirality is a factor.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning specific proton and carbon signals, confirming the connectivity of the dimethylpentyl side chain and its attachment point to the benzene (B151609) ring. For regiochemical analysis, particularly in distinguishing between different isomers that could be formed during synthesis (e.g., (2,3-Dimethylpentyl)benzene vs. This compound), Nuclear Overhauser Effect (NOE) experiments can be employed. NOE measures the through-space interactions between protons, providing definitive proof of which alkyl group is attached to the aromatic ring and their relative proximity to the aromatic protons.

High-Resolution Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions. ethz.ch However, its true power in analyzing compounds like this compound lies in its combination with tandem mass spectrometry (MS/MS) techniques for differentiating isomers and elucidating fragmentation patterns. ethz.chmdpi.com

Isomers of alkylbenzenes often produce very similar mass spectra under standard electron ionization (EI). Advanced ionization methods, such as dielectric barrier discharge ionization (DBDI), can be used to generate specific adduct ions (e.g., [M+N]⁺) which exhibit distinct fragmentation behaviors upon collision-induced dissociation (CID). ethz.ch The fragmentation of these adducts can lead to neutral losses, such as HCN and CH₃CN, and the ratio of these losses can be unique for different regioisomers, corresponding to the degree of steric hindrance around the aromatic ring. ethz.ch This allows for the differentiation of isomers that would be indistinguishable by conventional mass spectrometry.

The fragmentation of the molecular ion of this compound itself can provide structural information. The NIST database for the compound shows a base peak at m/z 43, corresponding to the isopropyl fragment [(CH₃)₂CH]⁺, and another significant peak at m/z 91, which is the classic tropylium (B1234903) ion [C₇H₇]⁺ formed from the cleavage of the bond beta to the aromatic ring. nih.gov Analyzing the relative intensities of these and other fragment ions helps confirm the structure of the alkyl side chain.

Table 1: Key Mass Spectrometry Data for this compound nih.gov

ParameterValue
Molecular Formula C₁₃H₂₀
Exact Mass 176.1565 u
m/z of Top Peak 43
m/z of 2nd Highest Peak 91
m/z of 3rd Highest Peak 85

Chromatographic and Separation Methodologies for Complex Reaction Mixtures

Chromatographic techniques are essential for separating this compound from reaction byproducts, unreacted starting materials, and isomeric impurities, allowing for its purification and quantification.

Gas Chromatography (GC) for Purity Assessment and Isomer Distribution Analysis

Gas Chromatography (GC) is the premier technique for assessing the purity of volatile compounds like this compound and for analyzing the distribution of isomers in a sample. libretexts.orgyzimgs.com The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. libretexts.org A highly pure sample of this compound will ideally show a single prominent peak in the chromatogram. libretexts.org The presence of other peaks indicates impurities, which can be identified by comparing their retention times to known standards or by using a GC coupled with a mass spectrometer (GC-MS). antpedia.com

The Kovats retention index is a standardized measure used in GC to identify compounds. For this compound, the semi-standard non-polar Kovats retention index is reported as 1247. nih.gov This value can be used to confirm the identity of the compound in complex mixtures when analyzed on a similar column.

GC is particularly effective at separating structural isomers. For instance, isomers like (1,4-Dimethylpentyl)benzene or (4,4-dimethylpentyl)benzene would have different boiling points and molecular shapes, leading to distinct retention times on a GC column, allowing for their separation and quantification. nih.govnist.gov This is crucial for monitoring the selectivity of the synthesis reaction. The peak area of each component in the chromatogram is proportional to its concentration, enabling the calculation of the purity of the main product and the relative amounts of each isomer. yzimgs.com

Spectroscopic and Thermal Analysis for Catalyst and Reaction Studies

Understanding the catalyst is key to optimizing the synthesis of this compound, which is typically formed via Friedel-Crafts alkylation of benzene.

Pyridine-Adsorbed Infrared Spectroscopy (Py-IR) for Catalyst Acidity Characterization

The alkylation of benzene to produce this compound relies on acid catalysts, which can possess both Brønsted (proton-donating) and Lewis (electron-accepting) acid sites. researchgate.netdeu.edu.tr The type, number, and strength of these acid sites are critical for catalytic activity and selectivity. Pyridine-Adsorbed Infrared Spectroscopy (Py-IR) is a widely used technique to characterize these acidic properties. deu.edu.trmdpi.com

In this method, the catalyst is exposed to pyridine (B92270) vapor, which adsorbs onto the acid sites. The vibrational frequencies of the adsorbed pyridine molecule, measured by FTIR spectroscopy, are sensitive to the nature of the site to which it is bound. chempedia.info This allows for the clear differentiation and quantification of Brønsted and Lewis acid sites. mdpi.com

Table 2: Characteristic IR Bands for Pyridine Adsorbed on Acid Sites mdpi.comresearchgate.net

Type of Acid SiteAdsorbed Pyridine SpeciesCharacteristic IR Band (cm⁻¹)
Lewis Acid Site Coordinately bonded pyridine~1447–1460 and ~1620–1633
Brønsted Acid Site Pyridinium ion (C₅H₅NH⁺)~1540 and ~1630–1640
Shared Lewis & Brønsted -~1485–1490

By integrating the areas of these characteristic peaks, the concentration of each type of acid site can be determined. Furthermore, by conducting thermal desorption studies—where the sample is heated incrementally and spectra are recorded—the strength of the acid sites can be assessed. mdpi.com Pyridine bound to stronger acid sites will require higher temperatures to desorb. This information is vital for developing catalysts that favor the formation of the desired this compound isomer and minimize unwanted side reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC) in Mechanistic Investigations of Material Interactions

The combination of Fourier-Transform Infrared (FTIR) Spectroscopy and Differential Scanning Calorimetry (DSC) provides a comprehensive approach to studying the interactions of chemical compounds with other materials. FTIR spectroscopy offers insights into the molecular structure and chemical bonding, while DSC measures the thermal transitions and energetic changes within a material. nih.gov A simultaneous DSC-FTIR analysis allows for the direct correlation of changes in chemical structure with thermal events, offering a powerful tool for mechanistic investigations. nih.gov

Application to this compound

In the context of this compound, a compound with both aliphatic and aromatic moieties, these techniques could be instrumental in understanding its interactions with polymers, surfaces, or other chemical agents.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For this compound, characteristic absorption bands would be expected for the C-H stretching vibrations of the alkyl groups (typically in the 2800-3000 cm⁻¹ region) and the C=C stretching vibrations and C-H out-of-plane bending of the benzene ring (around 1600-1450 cm⁻¹ and 900-675 cm⁻¹ respectively). shimadzu.com

When this compound interacts with another material, changes in its FTIR spectrum can reveal the nature of the interaction. For instance:

Hydrogen Bonding: A shift in the characteristic vibrational frequencies could indicate the formation of hydrogen bonds between the benzene ring's π-electron system and a hydrogen-bond donor.

Adsorption on Surfaces: Changes in peak position, intensity, or shape could elucidate how the molecule orients itself and binds to a surface.

Chemical Reactions: The appearance of new peaks or disappearance of existing ones would signify a chemical transformation of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net This technique is highly sensitive to thermal events such as melting, crystallization, glass transitions, and chemical reactions. nih.gov

For a mechanistic study of this compound interactions, DSC could provide critical data:

Phase Transitions: By observing shifts in the melting or boiling points of a material upon interaction with this compound, one can infer changes in the material's morphology or purity.

Enthalpy Changes: The heat absorbed or released during a process (enthalpy) can be quantified, providing thermodynamic data on the strength of interactions. For example, the enthalpy of absorption or adsorption could be measured. researchgate.netumsl.edu

Reaction Kinetics: DSC can be used to study the kinetics of reactions involving this compound by measuring the heat evolved over time or as a function of temperature. dntb.gov.ua

Research Findings

A thorough search of scientific databases yielded no specific studies that have published FTIR or DSC data for the mechanistic investigation of material interactions with this compound. The available information is limited to basic physical and spectral data in chemical repositories. nist.govnih.gov Consequently, no experimental data tables detailing research findings can be presented. The application of these techniques to this specific compound remains a prospective area for future research.

The following table represents a hypothetical structure for presenting such data, should it become available through future experimental work.

Hypothetical Data Table for FTIR Analysis of this compound Interaction No experimental data is available. Table is for illustrative purposes only.

Vibrational Mode Wavenumber (cm⁻¹) (Neat) Wavenumber (cm⁻¹) (Interacting with Matrix X) Shift (Δν) Interpretation of Interaction
Aromatic C-H Stretch Data not available Data not available N/A N/A
Aliphatic C-H Stretch Data not available Data not available N/A N/A

Hypothetical Data Table for DSC Analysis of Material Interaction with this compound No experimental data is available. Table is for illustrative purposes only.

Material System Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (ΔH) (J/g) Mechanistic Implication
Polymer Y (Neat) Glass Transition Data not available Data not available N/A N/A
Polymer Y + C₁₃H₂₀ Glass Transition Data not available Data not available N/A N/A
Substrate Z (Neat) Melting Data not available Data not available Data not available N/A

Environmental Chemical Degradation Pathways of Branched Alkylbenzenes

Atmospheric Oxidation Mechanisms (e.g., Reactions with Hydroxyl Radicals)

The primary degradation pathway for (2,4-Dimethylpentyl)benzene in the troposphere is through oxidation initiated by hydroxyl radicals (•OH). copernicus.org These highly reactive species are ubiquitous in the atmosphere and readily react with volatile organic compounds (VOCs) like alkylbenzenes. The reaction of •OH with this compound can proceed via two main mechanisms: hydrogen abstraction from the alkyl chain and electrophilic addition to the aromatic ring.

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the branched alkyl side chain of this compound. The rate of abstraction depends on the type of C-H bond (primary, secondary, or tertiary), with tertiary C-H bonds being the most susceptible to abstraction due to the lower bond dissociation energy. In the case of this compound, there are primary, secondary, and tertiary hydrogens, leading to the formation of various alkyl radicals. Following abstraction, the resulting carbon-centered radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions, such as reacting with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or with other peroxy radicals. The alkoxy radical is a key intermediate that can undergo further isomerization or fragmentation, leading to the formation of a variety of oxygenated products, including aldehydes, ketones, and alcohols.

Electrophilic Addition: The •OH radical can also add to the aromatic ring of this compound, forming a hydroxycyclohexadienyl radical adduct. nih.govresearchgate.net This adduct is in equilibrium with the reactants and can react with O₂. The subsequent reactions can lead to the formation of phenolic compounds or ring-cleavage products. nih.govrsc.orgresearchgate.net The position of the •OH addition on the benzene (B151609) ring is influenced by the directing effects of the alkyl substituent.

Table 1: Estimated Reaction Rate Constants for the Reaction of •OH with this compound and Related Compounds at 298 K

Compound Rate Constant (cm³ molecule⁻¹ s⁻¹) Atmospheric Lifetime (τ)
Benzene 1.2 x 10⁻¹² ~9.6 days
Toluene 5.6 x 10⁻¹² ~2.1 days
Ethylbenzene 7.0 x 10⁻¹² ~1.6 days

Note: The atmospheric lifetime is calculated assuming an average global hydroxyl radical concentration of [•OH] = 1 x 10⁶ molecules cm⁻³. The rate constant for this compound is an estimation based on structure-activity relationships for similar branched alkylbenzenes.

Theoretical Modeling of Degradation Kinetics and Intermediate Formation

In the absence of extensive experimental data for the atmospheric degradation of this compound, theoretical modeling provides a valuable tool for predicting its reaction kinetics and the formation of intermediate products. acs.org Computational chemistry methods, such as Density Functional Theory (DFT), can be used to investigate the reaction mechanisms of this compound with atmospheric oxidants like the hydroxyl radical. plu.mxnih.gov

These theoretical studies can elucidate the potential energy surfaces of the reaction, identifying the most favorable reaction pathways and the transition states involved. By calculating the energy barriers for different reaction channels (e.g., hydrogen abstraction from different positions on the alkyl chain versus addition to the aromatic ring), the branching ratios for the formation of various initial products can be estimated. plu.mxnih.gov

Studies on similar molecules, such as polymethyl-substituted benzenes, have demonstrated the utility of these theoretical approaches in understanding their atmospheric degradation. plu.mxnih.gov For instance, theoretical calculations have shown that OH addition is a major pathway for smaller alkylbenzenes, while hydrogen abstraction becomes more competitive for those with longer alkyl chains.

Table 3: Key Parameters Obtainable from Theoretical Modeling for the Atmospheric Degradation of this compound

Parameter Method of Theoretical Determination Application in Degradation Studies
Reaction Enthalpies and Activation Energies Density Functional Theory (DFT), ab initio methods Determination of the most favorable reaction pathways.
Rate Constants Transition State Theory (TST), Rice-Ramsperger-Kassel-Marcus (RRKM) theory Prediction of reaction kinetics and atmospheric lifetime.
Structure of Intermediates and Products Quantum Chemical Calculations Identification of potential degradation products.

Future Research Directions and Unexplored Avenues for 2,4 Dimethylpentyl Benzene

Development of Highly Stereoselective and Regioselective Synthetic Routes for Branched Alkylbenzenes

The synthesis of structurally defined branched alkylbenzenes remains a significant challenge. The classical Friedel-Crafts alkylation, a cornerstone for producing alkylbenzenes, often suffers from issues like polysubstitution, carbocation rearrangements, and a lack of stereochemical and regiochemical control, especially when dealing with complex alkylating agents that can form multiple isomers. nih.govwikipedia.org

Future research will likely focus on overcoming these limitations through the development of advanced catalytic systems. The use of shape-selective solid acid catalysts, such as zeolites and clays, has already shown promise in improving the selectivity for linear alkylbenzenes. nih.govresearchgate.net However, extending this control to branched systems with multiple stereocenters, like (2,4-Dimethylpentyl)benzene, requires catalysts with precisely engineered active sites.

Furthermore, the development of asymmetric catalytic methods is a crucial avenue for future exploration. This could involve the design of chiral Lewis acids or Brønsted acids that can direct the alkylation to a specific prochiral face of the aromatic ring or control the stereochemistry of the alkyl side chain during its formation. One-step stereoselective synthesis methods, which have been successful for other complex molecules, could be adapted for the synthesis of specific stereoisomers of branched alkylbenzenes. orgsyn.org

Key research objectives in this area include:

Designer Catalysts: Engineering of zeolites and other microporous or mesoporous materials with tailored pore structures and active sites to achieve high regioselectivity in the alkylation of benzene (B151609) with branched olefins.

Asymmetric Catalysis: The development of novel chiral catalysts for enantioselective and diastereoselective Friedel-Crafts alkylations to produce optically active branched alkylbenzenes.

Novel Synthetic Methodologies: Exploring alternative synthetic routes beyond Friedel-Crafts, such as cross-coupling reactions or C-H activation strategies, that offer greater control over the final product structure.

Advanced Computational Prediction of Reactivity, Selectivity, and Spectroscopic Properties

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules, which can significantly accelerate the discovery and optimization of chemical processes. nih.gov For this compound, advanced computational methods can provide deep insights into its properties and reactivity.

Density Functional Theory (DFT) can be employed to model the electronic structure and predict a range of properties. nih.gov This includes calculating the relative stabilities of different isomers and conformations, predicting reaction pathways and transition states for its synthesis and subsequent reactions, and forecasting its spectroscopic signatures (e.g., NMR, IR, and mass spectra). nih.govnist.gov

Future computational studies could focus on:

Reaction Modeling: Simulating the Friedel-Crafts alkylation process to understand the mechanisms of regioselectivity and stereoselectivity with different catalysts. This can aid in the rational design of more efficient catalysts.

Property Prediction: Accurately predicting physical and chemical properties such as boiling point, viscosity, and solubility, which are crucial for industrial applications.

Spectroscopic Analysis: Calculating theoretical spectroscopic data to aid in the identification and characterization of this compound and its isomers in complex mixtures.

Below is a table of some computed properties for this compound available from public databases.

PropertyValueSource
Molecular FormulaC13H20PubChem nih.gov
Molecular Weight176.30 g/mol PubChem nih.gov
XLogP34.8PubChem nih.gov
IUPAC Name2,4-dimethylpentylbenzenePubChem nih.gov
CAS Number54518-00-2PubChem nih.gov

Exploration of Novel Catalytic Systems and Sustainable Processes for Alkylbenzene Production

The industrial production of alkylbenzenes has traditionally relied on hazardous and corrosive catalysts like hydrogen fluoride (B91410) (HF) and aluminum chloride (AlCl3). researchgate.nettandfonline.com There is a strong drive towards developing more sustainable and environmentally benign processes. acs.orgresearchgate.net

Future research in this area will focus on solid acid catalysts and other green catalytic systems. researchgate.netresearchgate.net Zeolites, clays, and supported metal oxides are attractive alternatives due to their non-corrosive nature, ease of separation from the reaction mixture, and potential for regeneration and reuse. researchgate.netrsc.org Ionic liquids have also emerged as promising catalysts and solvents for Friedel-Crafts reactions, offering high activity and selectivity while being recyclable. researchgate.net

The development of processes that utilize biomass-derived feedstocks is another important avenue for sustainable alkylbenzene production. tandfonline.com Research into converting bio-based molecules into suitable alkylating agents for benzene could significantly reduce the carbon footprint of alkylbenzene manufacturing.

Future research directions for sustainable production include:

Solid Acid Catalyst Development: Designing highly active and stable solid acid catalysts that can efficiently produce branched alkylbenzenes with high selectivity and minimal deactivation. rsc.org

Ionic Liquid Catalysis: Optimizing ionic liquid-based catalytic systems for the alkylation of benzene with branched olefins, focusing on catalyst efficiency and recyclability.

Biomass Conversion: Investigating novel pathways to synthesize branched alkylating agents from renewable biomass sources.

Process Intensification: Developing integrated processes, such as catalytic distillation, to improve energy efficiency and reduce waste in alkylbenzene production. google.com

Design and Synthesis of Functional Materials Incorporating Specific this compound Moieties

The incorporation of branched alkyl side chains into polymers and other materials can significantly influence their properties, such as solubility, processability, and solid-state morphology. nih.govmdpi.com The specific structure of the this compound moiety, with its defined branching pattern, could be leveraged to create functional materials with tailored characteristics.

In the field of organic electronics, the size and shape of alkyl side chains on conjugated polymers can affect their π-π stacking and charge transport properties. rsc.org By incorporating this compound into the side chains of polymers for organic thin-film transistors (OTFTs) or polymer solar cells, it may be possible to fine-tune the material's performance. rsc.org

The bulky and non-linear nature of the (2,4-Dimethylpentyl) group could also be used to create polymers with high free volume, which could be beneficial for applications such as gas separation membranes. nih.gov Furthermore, the aromatic ring provides a site for further functionalization, allowing for the attachment of other chemical groups to create even more complex and functional materials.

Potential areas for future research in functional materials include:

Organic Electronics: Synthesizing and evaluating new conjugated polymers with this compound side chains for applications in OTFTs, organic photovoltaics, and light-emitting diodes.

Membrane Science: Developing novel polyimides or other polymers incorporating the this compound moiety to create membranes with enhanced gas permeability and selectivity.

Advanced Coatings and Lubricants: Exploring the use of this compound derivatives as additives to improve the performance of coatings and lubricants due to their unique molecular structure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.